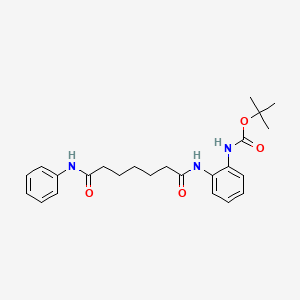
N-(N2-Boc-2-Aminophenyl)-N'-phenylheptanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(N2-Boc-2-Aminophenyl)-N'-phenylheptanediamide, often referred to as Boc-Phe-Hept, is an organic compound that is widely used in the synthesis of peptides, peptidomimetics, and other small molecules. It is a versatile building block for peptide synthesis, as it can be used to form a variety of different structures. Boc-Phe-Hept is a protected form of the amino acid phenylalanine, and it can be used to create peptides with a variety of different sequences.
Wissenschaftliche Forschungsanwendungen
Boc-Phe-Hept is widely used in scientific research, particularly in the field of peptide synthesis. It is often used to create peptides with a variety of different sequences, and it can be used to form peptidomimetics. It is also used to create small molecules that can be used in drug discovery and development. Additionally, Boc-Phe-Hept can be used to create compounds that can be used in the study of proteins and enzymes.
Wirkmechanismus
Boc-Phe-Hept is an amino acid derivative that is used in the synthesis of peptides and peptidomimetics. It acts as a building block for peptide synthesis, and it can be used to form a variety of different peptide sequences. The peptides and peptidomimetics created using Boc-Phe-Hept can then be used to study the structure and function of proteins and enzymes.
Biochemical and Physiological Effects
Boc-Phe-Hept is a protected form of the amino acid phenylalanine. It is not known to have any direct biochemical or physiological effects, as it is used primarily as a building block for peptide synthesis. The peptides and peptidomimetics created using Boc-Phe-Hept can have a variety of different effects, depending on the sequence of the peptide.
Vorteile Und Einschränkungen Für Laborexperimente
Boc-Phe-Hept has a number of advantages for use in laboratory experiments. It is a relatively easy compound to synthesize, and it can be used to create a variety of different peptide sequences. Additionally, it is relatively stable, and it can be stored for long periods of time. The main limitation of Boc-Phe-Hept is that it is not suitable for use in the synthesis of large peptides or peptidomimetics.
Zukünftige Richtungen
The use of Boc-Phe-Hept in the synthesis of peptides and peptidomimetics is likely to continue to be an important area of research. Additionally, researchers are looking for ways to use Boc-Phe-Hept to create more complex peptide sequences and peptidomimetics. Additionally, researchers are looking for ways to use Boc-Phe-Hept to create compounds that can be used in drug discovery and development. Finally, researchers are looking for ways to use Boc-Phe-Hept to create compounds that can be used to study the structure and function of proteins and enzymes.
Synthesemethoden
Boc-Phe-Hept is synthesized via a two-step reaction. The first step involves the reaction of a protected amine with a bromoacetyl chloride, which produces an intermediate compound. The second step involves the reaction of the intermediate compound with a protected phenylalanine, which results in the formation of Boc-Phe-Hept. The reaction can be simplified to the following:
Amine + Bromoacetyl Chloride → Intermediate Compound
Intermediate Compound + Phenylalanine → Boc-Phe-Hept
Eigenschaften
IUPAC Name |
tert-butyl N-[2-[(7-anilino-7-oxoheptanoyl)amino]phenyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O4/c1-24(2,3)31-23(30)27-20-15-11-10-14-19(20)26-22(29)17-9-5-8-16-21(28)25-18-12-6-4-7-13-18/h4,6-7,10-15H,5,8-9,16-17H2,1-3H3,(H,25,28)(H,26,29)(H,27,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNCPUKVONEFHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1NC(=O)CCCCCC(=O)NC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80724459 |
Source


|
| Record name | tert-Butyl {2-[(7-anilino-7-oxoheptanoyl)amino]phenyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80724459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(N2-Boc-2-Aminophenyl)-N'-phenylheptanediamide | |
CAS RN |
1217017-33-8 |
Source


|
| Record name | tert-Butyl {2-[(7-anilino-7-oxoheptanoyl)amino]phenyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80724459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

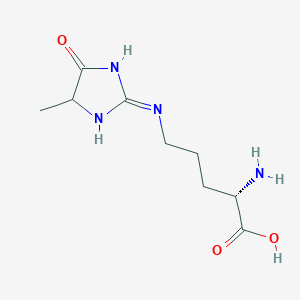


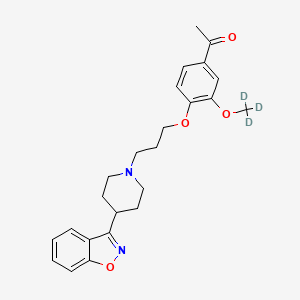
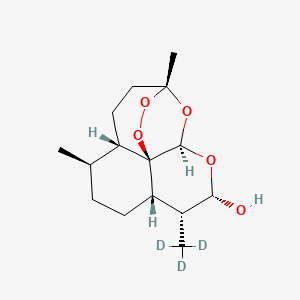
![tert-butyl 4-[[4-(1H-indol-4-yl)piperazin-1-yl]methyl]benzoate](/img/structure/B565332.png)
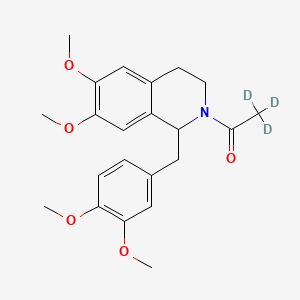
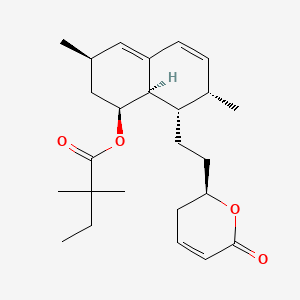
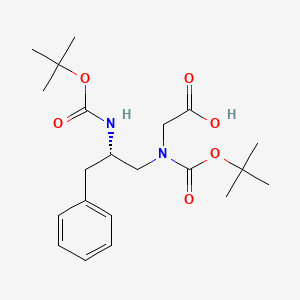



![5-[2-(Ethylseleno)ethyl]hydantoin](/img/structure/B565346.png)
![[2-(Methylsulfonyl)ethyl]carbamic Acid-13C2,15N Benzyl Ester](/img/structure/B565347.png)